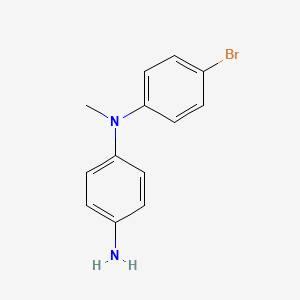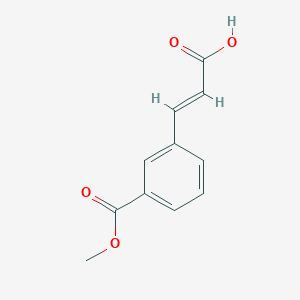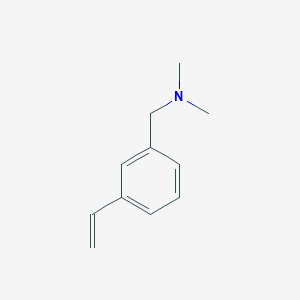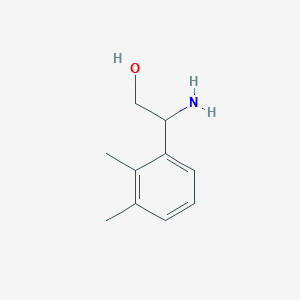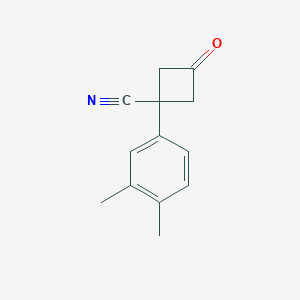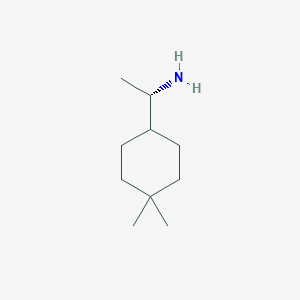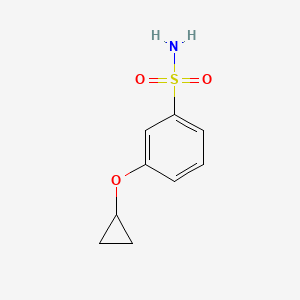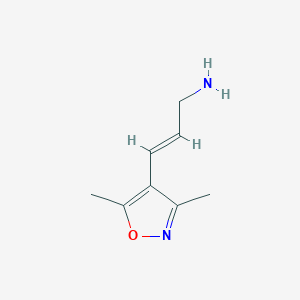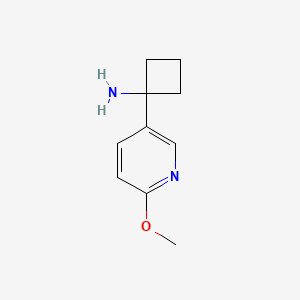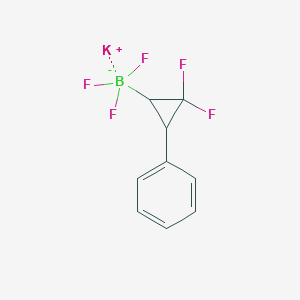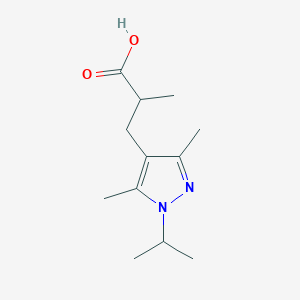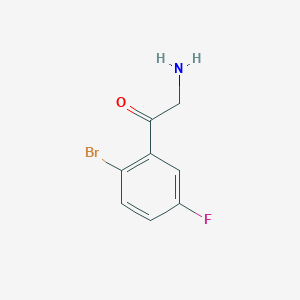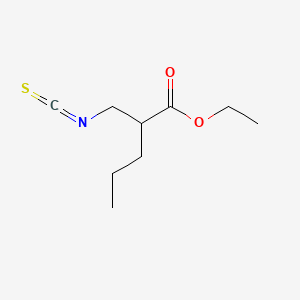
Ethyl 2-(isothiocyanatomethyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(isothiocyanatomethyl)pentanoate is an organic compound that belongs to the ester family It is characterized by the presence of an isothiocyanate functional group attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(isothiocyanatomethyl)pentanoate typically involves the reaction of ethyl 2-(bromomethyl)pentanoate with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isothiocyanatomethyl)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles such as alcohols and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents in reactions involving this compound.
Solvents: Organic solvents like acetone, ethanol, and dichloromethane are frequently used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Thioethers: Formed from the reaction with thiols.
Scientific Research Applications
Ethyl 2-(isothiocyanatomethyl)pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(isothiocyanatomethyl)pentanoate involves the interaction of its isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can disrupt the normal function of these biomolecules, resulting in antimicrobial and potentially therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-methylpentanoate: Similar ester structure but lacks the isothiocyanate group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness: Ethyl 2-(isothiocyanatomethyl)pentanoate is unique due to the presence of the isothiocyanate functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
ethyl 2-(isothiocyanatomethyl)pentanoate |
InChI |
InChI=1S/C9H15NO2S/c1-3-5-8(6-10-7-13)9(11)12-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
ZFBFYBBMYOVWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN=C=S)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)
